Di-(1-pyrenylmethyl)ether
Overview
Description
Synthesis Analysis
The synthesis of Di-(1-pyrenylmethyl)ether and related compounds typically involves the formation of ether linkages between pyrenyl units and other chemical structures. For instance, research has focused on the synthesis of various ether-linked pyrenophanes, demonstrating the diversity of methods available for creating ether bonds between aromatic units and exploring their fluorescence and conformational properties in response to metal ions (Maeda et al., 2019)(Maeda et al., 2019).
Molecular Structure Analysis
The molecular structure of Di-(1-pyrenylmethyl)ether is characterized by the presence of pyrene, a polycyclic aromatic hydrocarbon, linked by a methylene bridge through an ether linkage. This structure is significant for its photophysical properties, where the spatial arrangement and the nature of the linkages influence the fluorescence behavior. Studies on similar compounds have shown how the molecular structure affects their fluorescence response and interaction with metal ions, shedding light on the conformational dynamics of such compounds (Kubo et al., 1997)(Kubo et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving Di-(1-pyrenylmethyl)ether often explore its reactivity under various conditions, including its participation in photochemical reactions and its behavior in the presence of metal ions. The compound's ability to form complexes with metals can lead to changes in its fluorescence characteristics, useful for sensing applications. For example, the synthesis and complexation behavior of diaza-18-crown-6 carrying two pyrenylmethyl groups have demonstrated the photophysical changes upon metal ion binding (Kubo & Sakurai, 1996)(Kubo & Sakurai, 1996).
Physical Properties Analysis
The physical properties of Di-(1-pyrenylmethyl)ether, such as solubility, melting point, and fluorescence spectra, are crucial for its potential applications. The fluorescence properties, in particular, are influenced by the molecular structure and the environment, with studies on related compounds highlighting the role of solvent polarity and temperature in determining fluorescence responses (Maeda et al., 2019)(Maeda et al., 2019).
Chemical Properties Analysis
Di-(1-pyrenylmethyl)ether's chemical properties, including reactivity and stability, are influenced by its aromatic structure and the presence of the ether linkage. The compound's interaction with light and its ability to participate in photoinduced reactions make it a candidate for studies in photophysics and photochemistry. The behavior of similar compounds in the presence of metal ions and under various environmental conditions provides insights into the chemical properties of ether-linked pyrenyl compounds (Kubo et al., 1997)(Kubo et al., 1997).
Scientific Research Applications
Aggregation Behavior Study : The aggregation behavior of dodecyl 1-pyrenylmethyl ether in dioxane-water mixture solvents is utilized to study structure-polarity relations of aggregates. This aids in understanding their properties (Sang, Tian, & Ji, 2006).
Biological Activity Analysis : Di-(1-pyrenylmethyl)ether is used in DIVEMA (a 1:2 copolymer of divinyl ether and maleic anhydride) to demonstrate the effect of molecular weight on biological activity (Breslow, Edwards, & Newburg, 1973).
Microviscosity Determination : Di-(1-pyrenylmethyl)ether remains a valuable probe for determining the microviscosity of hydrophobic domains in aqueous solutions (Fowler et al., 2015).
Metal Ion Interaction Studies : Metal ions in N,N′-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether enhance emission intensity of monomers and excimers, resulting in unique photophysical properties (Kubo & Sakurai, 1996).
Fluorescence Sensing of Metal Cations : New lariat ethers with plural pyrenylmethyl groups on the sidearms show improved fluorescence sensing of alkaline earth metal cations due to cooperative participation of one sidearm in crown ring complexation (Nakahara et al., 2002).
Photophysical Properties Analysis : The elongation of the central part in pyrene dimers allows for a quasi-parallel arrangement of pyrene chromophores, contributing to excimer formation and a blue-shifted fluorescence energy (Lukes et al., 2010).
Synthesis of Hydrocarbons : Research led to the synthesis of hydrocarbons capable of diyl formation, using phenyllithium and bromobenzene and lithium, with high yield and easy access (Wittig, 1980).
Cosolubilization Studies : Di-(1-pyrenylmethyl)ether is used in the study of cosolubilization of 4,4′-dibromodiphenyl ether and naphthalene/pyrene in various surfactant micelles (Yang et al., 2015).
properties
IUPAC Name |
1-(pyren-1-ylmethoxymethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSQWLDGXGQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225810 | |
Record name | Di-(1-pyrenylmethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-(1-pyrenylmethyl)ether | |
CAS RN |
74833-81-1 | |
Record name | Di-(1-pyrenylmethyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-(1-pyrenylmethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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